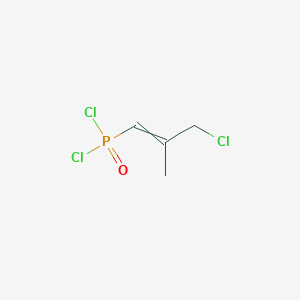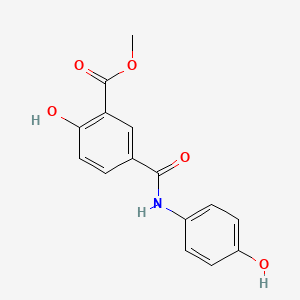
Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with hydroxy and amino groups, making it a versatile molecule in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester typically involves multi-step organic reactions One common method includes the esterification of 2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to optimize the reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antimicrobial activity could be due to its interaction with microbial cell membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic acid: Similar in structure but lacks the 4-hydroxyphenylamino group.
Paracetamol: Contains a similar phenolic structure but differs in its functional groups.
Aspirin: Another derivative of benzoic acid with acetyl and hydroxy groups.
Uniqueness
Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
25334-08-1 |
|---|---|
Formule moléculaire |
C15H13NO5 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
methyl 2-hydroxy-5-[(4-hydroxyphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C15H13NO5/c1-21-15(20)12-8-9(2-7-13(12)18)14(19)16-10-3-5-11(17)6-4-10/h2-8,17-18H,1H3,(H,16,19) |
Clé InChI |
MKVRAKQWRAGPSH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


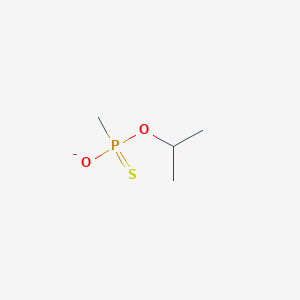
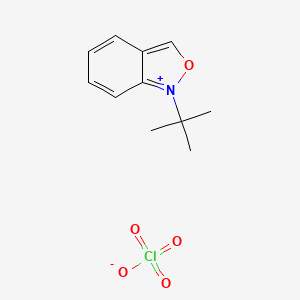

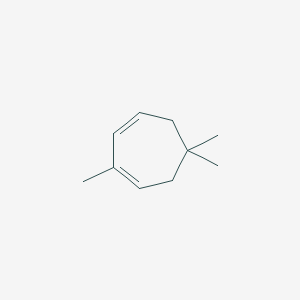
![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)
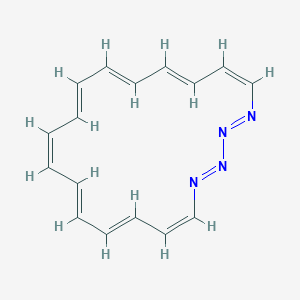
![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
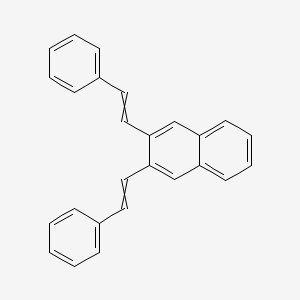

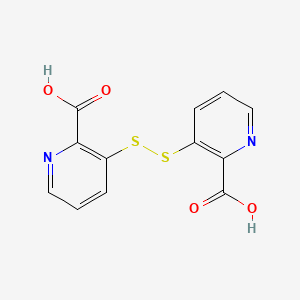

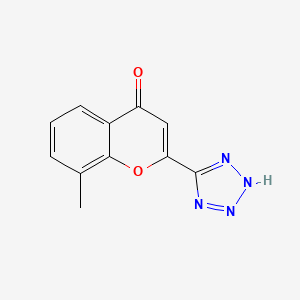
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
